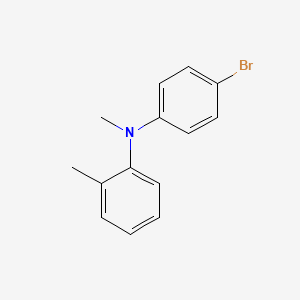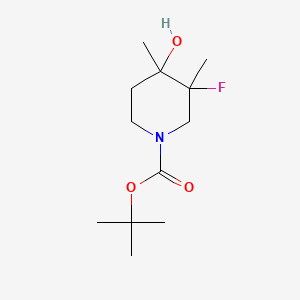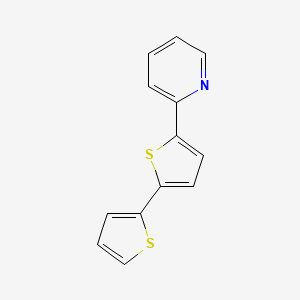
(4-Bromo-phenyl)-methyl-o-tolyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-phenyl)-methyl-o-tolyl-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and an o-tolyl-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-methyl-o-tolyl-amine typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-phenyl)-methyl-o-tolyl-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The addition of hydrogen or removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: The replacement of one atom or group in the molecule with another atom or group, commonly involving halogenation or nitration reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of halogenated or nitrated compounds .
Aplicaciones Científicas De Investigación
(4-Bromo-phenyl)-methyl-o-tolyl-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Bromo-phenyl)-methyl-o-tolyl-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-phenyl)-methyl-o-tolyl-amine: shares similarities with other brominated phenyl compounds, such as bromobenzene and bromoacetophenone
Phenyl-methyl-o-tolyl-amine: Lacks the bromine atom but has similar structural features.
(4-Chloro-phenyl)-methyl-o-tolyl-amine: Similar structure but with a chlorine atom instead of bromine
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific chemical reactions and applications where bromine’s reactivity is advantageous .
Propiedades
Fórmula molecular |
C14H14BrN |
|---|---|
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-N,2-dimethylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-5-3-4-6-14(11)16(2)13-9-7-12(15)8-10-13/h3-10H,1-2H3 |
Clave InChI |
WEUTVRZFMKFCFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)



![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)


![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)

